molecular formula C25H28N4O3 B2793289 1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)ethanone CAS No. 1286706-62-4

1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)ethanone

Cat. No.: B2793289
CAS No.: 1286706-62-4
M. Wt: 432.524
InChI Key: SSEGCXOLZAUOEV-UHFFFAOYSA-N
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Description

1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.
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Biological Activity

The compound 1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)ethanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C22H27N3O5S\text{C}_{22}\text{H}_{27}\text{N}_{3}\text{O}_{5}\text{S}
  • Molecular Weight : 445.5 g/mol
  • CAS Number : 1251609-06-9

Biological Activity Overview

Research indicates that compounds containing the benzoxazine and pyrazole moieties exhibit a range of biological activities, including:

  • Antimicrobial Activity : Exhibits significant effects against various bacterial strains and fungi.
  • Anticancer Properties : Potential to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : May reduce inflammation in various models.

Antimicrobial Activity

A study highlighted the antimicrobial properties of benzoxazinones, noting their effectiveness against both Gram-positive and Gram-negative bacteria. The compound was tested using disc diffusion methods against several strains, showing promising results particularly against Staphylococcus aureus and Escherichia coli .

MicroorganismActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Candida albicansModerate

Anticancer Activity

The anticancer potential of compounds similar to this compound has been explored in various studies. A notable investigation revealed that derivatives of benzoxazinones showed significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes like human leukocyte elastase, which plays a role in inflammation and tissue remodeling .
  • Receptor Modulation : The morpholino group may interact with various receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis .
  • Oxidative Stress Reduction : Some derivatives have demonstrated antioxidant properties, which could contribute to their protective effects against cellular damage .

Case Studies

Several case studies have reported on the efficacy of this compound in various biological assays:

  • Study on Antimicrobial Effects :
    • Conducted using standard microbial strains.
    • Results indicated a significant zone of inhibition for E. coli and S. aureus, suggesting effective antimicrobial properties.
  • Cytotoxicity Assays :
    • Evaluated using MTT assays on human cancer cell lines.
    • Results showed IC50 values indicating strong cytotoxic effects, particularly in breast cancer cells.

Properties

IUPAC Name

1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-18-7-8-23-22(15-18)29(11-14-32-23)24(30)17-28-16-21(20-6-4-3-5-19(20)2)25(26-28)27-9-12-31-13-10-27/h3-8,15-16H,9-14,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEGCXOLZAUOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CN3C=C(C(=N3)N4CCOCC4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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